molecular formula C20H17NO B14366151 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one CAS No. 90137-54-5

9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one

Cat. No.: B14366151
CAS No.: 90137-54-5
M. Wt: 287.4 g/mol
InChI Key: UEQKEIBDJHWBIN-UHFFFAOYSA-N
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Description

9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a series of conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.

Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.

Industry: In the materials science industry, it is used in the synthesis of polymers and other advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target. The conjugated double bonds and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(pyridin-2-yl)propan-2-one
  • 1-(pyridin-4-yl)ethan-1-one
  • 1-phenyl-2-(pyridin-2-yl)ethan-1-ol

Comparison: Compared to these similar compounds, 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors or advanced materials .

Properties

CAS No.

90137-54-5

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

9-phenyl-1-pyridin-2-ylnona-2,4,6,8-tetraen-1-one

InChI

InChI=1S/C20H17NO/c22-20(19-15-10-11-17-21-19)16-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h1-17H

InChI Key

UEQKEIBDJHWBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=CC=N2

Origin of Product

United States

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